![molecular formula C16H12N2O3S3 B2471150 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-73-3](/img/structure/B2471150.png)
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a thiophene ring attached to it via a carboxamide linkage, and a prop-2-yn-1-yl group attached to the benzo[d]thiazole ring. The presence of the methylsulfonyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzo[d]thiazole and thiophene), a carboxamide linkage, and a prop-2-yn-1-yl group. The presence of these functional groups could potentially confer interesting electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the carboxamide linkage, and the prop-2-yn-1-yl group. The latter, being an alkyne, could potentially undergo a variety of addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carboxamide linkage could potentially increase its stability and affect its solubility .Wissenschaftliche Forschungsanwendungen
Sulfonamides: A Patent Review
Sulfonamides have been a focal point of research due to their presence in many clinically used drugs. They have been explored for novel applications, including as antiglaucoma agents and antitumor agents, targeting specific isoforms of carbonic anhydrase (CA) for therapeutic and diagnostic purposes. The exploration of sulfonamides incorporating NO-donating moieties and their significant antitumor activity highlights the ongoing innovation in this field (Carta, Scozzafava, & Supuran, 2012).
Thiophene Derivatives of Biological Interest
Thiophene derivatives have been reviewed for their therapeutic properties across a broad spectrum of molecular structures. These compounds, due to their versatile biological activities, are integral to medicinal chemistry. The review suggests a consistent exploration of thiophene derivatives to understand their activity patterns and potential superiority across different molecular structures (Drehsen & Engel, 1983).
Benzothiazole Derivatives: Pharmacological Activities
Benzothiazole and its derivatives have been recognized for their broad spectrum of biological activities. These compounds have been part of extensive research due to their therapeutic potential in various domains, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural motif of benzothiazole is likely to continue as a significant presence in future drugs, underscoring the importance of this group in the development of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S3/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h1,4-7,9-10H,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJVQQQPGWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


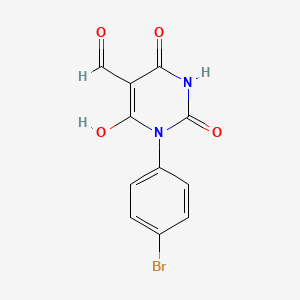
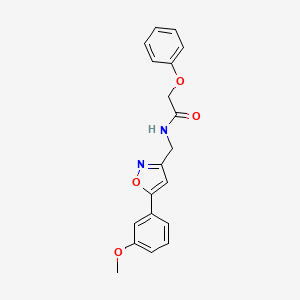
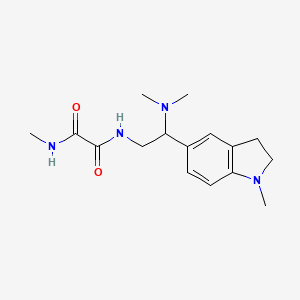
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
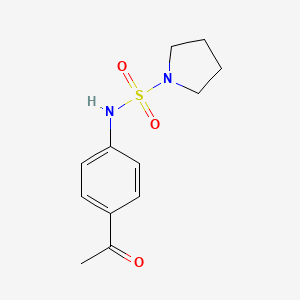
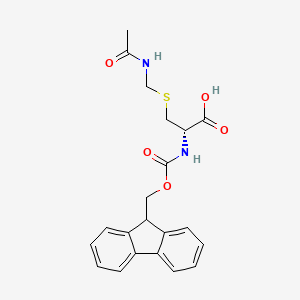
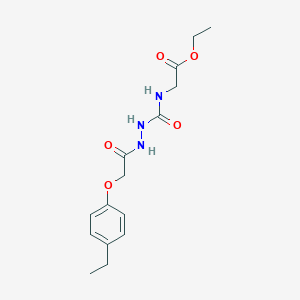
![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)
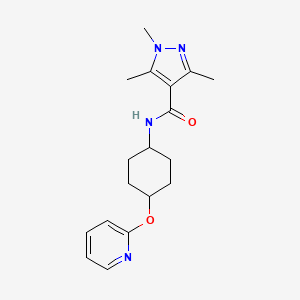
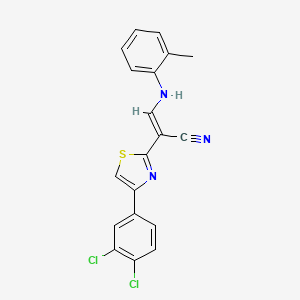

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)